molecular formula C39H49N9O5S B10827961 (2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10827961
M. Wt: 755.9 g/mol
InChI Key: HDCCMCFIGHIDJR-QRTBKBKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

AU-16235 does not undergo significant chemical reactions due to its inactivity. It is an inactive epimer of AU-15330 and does not affect cancer cell survival and growth . Therefore, it does not participate in common chemical reactions such as oxidation, reduction, or substitution.

Mechanism of Action

Comparison with Similar Compounds

AU-16235 is compared with its active counterpart, AU-15330, which affects cancer cell survival and growth . Other similar compounds include various bioactive molecules used in anti-cancer research . The uniqueness of AU-16235 lies in its inactivity, making it a valuable control compound in scientific studies.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C39H49N9O5S

Molecular Weight

755.9 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27-,31-,35+/m0/s1

InChI Key

HDCCMCFIGHIDJR-QRTBKBKJSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O

Origin of Product

United States

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